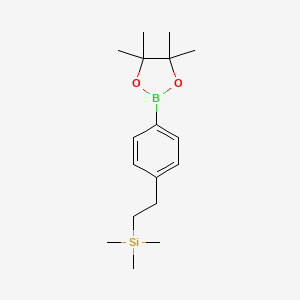

Triméthyl(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénéthyl)silane

Vue d'ensemble

Description

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound with the CAS Number: 1186026-67-4. It has a molecular weight of 276.26 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H25BO2Si/c1-14(2)15(3,4)18-16(17-14)12-8-10-13(11-9-12)19(5,6)7/h8-11H,1-7H3 . This indicates that the compound has a complex structure involving boron, silicon, and carbon atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Borylation

Ce composé peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former le pinacolate de benzyle de bore .

Hydroboration

Il peut également être utilisé pour l'hydroboration d'alcynes ou d'alkènes alkyles ou aryles en présence de catalyseurs de métaux de transition .

Réaction de couplage croisé de Suzuki

Les groupes fonctionnels esters pinacolés d'acide boronique sont idéaux pour la réaction de couplage croisé de Suzuki pour étendre la taille de la structure .

Matériaux d'électrode

Les dérivés de la triarylamine sont de bons matériaux d'électrode pour leurs mobilités de charge élevées, leurs excellentes stabilités thermiques et leur activité redox élevée .

Adsorption d'iode

Les cadres aromatiques poreux (PAF) préparés par polymérisation de couplage croisé de Suzuki peuvent adsorber l'iode efficacement .

Dispositifs de supercondensateurs

Ce composé peut être utilisé comme matériau d'électrode dans les dispositifs de supercondensateurs .

Inhibiteurs enzymatiques

Dans la recherche sur les applications médicamenteuses, les composés d'acide borique sont généralement utilisés comme inhibiteurs enzymatiques .

Médicaments à ligands spécifiques

Outre le traitement des tumeurs et des infections microbiennes, ils peuvent également être utilisés pour traiter les médicaments anticancéreux .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)silane is a chemical compound that primarily targets organic compounds with unsaturated bonds, such as alkyl or aryl alkynes and alkenes . These organic compounds are the primary targets due to their ability to undergo reactions with the boronic acid pinacol ester functional groups present in the compound .

Mode of Action

The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . This interaction results in the extension of the size of the structure, making it ideal for Suzuki cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The downstream effects of this pathway include the synthesis of various organic compounds, including conjugated copolymers .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds, including complex structures such as conjugated copolymers .

Propriétés

IUPAC Name |

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZILDONIWCXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135940 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096994-91-9 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096994-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)